(R)-1-(4-Bromophenyl)ethanol

Descripción general

Descripción

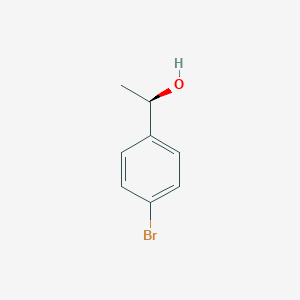

®-1-(4-Bromophenyl)ethanol is a chiral compound with the molecular formula C8H9BrO. It is an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals. The compound features a bromine atom attached to a phenyl ring, which is further connected to an ethanol moiety. The ®-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Asymmetric Reduction: One common method for preparing ®-1-(4-Bromophenyl)ethanol involves the asymmetric reduction of 4-bromoacetophenone using chiral catalysts.

Biocatalytic Methods: Enzymatic reduction using alcohol dehydrogenases or lipases can also be employed.

Industrial Production Methods

Industrial production often relies on the asymmetric reduction method due to its scalability and efficiency. The process typically involves the use of chiral catalysts and hydrogen gas under controlled conditions to achieve the desired enantiomeric purity.

Análisis De Reacciones Químicas

Types of Reactions

Common Reagents and Conditions

Oxidation: Chromium trioxide, pyridinium chlorochromate.

Substitution: Sodium hydroxide, potassium tert-butoxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products

Oxidation: 4-Bromoacetophenone.

Substitution: 4-Hydroxyphenylethanol.

Reduction: 4-Bromoethylbenzene.

Aplicaciones Científicas De Investigación

Organic Synthesis

(R)-1-(4-Bromophenyl)ethanol serves as a chiral building block in the synthesis of various pharmaceuticals. Its enantiomeric purity enhances the selectivity and efficacy of drugs targeting specific receptors or enzymes. It has been employed in the synthesis of compounds with anticancer properties, demonstrating significant activity against various cancer cell lines .

Biocatalysis

The compound is utilized as a substrate in enzyme-catalyzed reactions, aiding in the study of chiral recognition processes. For instance, it has been investigated using lipases for kinetic resolution, yielding high enantiomeric excess (ee) products . This application is essential for understanding enzyme mechanisms and improving biotransformation processes.

Medicinal Chemistry

In medicinal chemistry, this compound is integral to developing novel therapeutic agents. Its chirality is vital for enhancing drug specificity and reducing side effects. Research has highlighted its role in synthesizing compounds with potential antimicrobial properties and photodynamic therapy applications .

Case Study 1: Synthesis of Phthalocyanines

A study demonstrated that incorporating this compound into phthalocyanine derivatives resulted in lower aggregation tendencies compared to similar compounds. These derivatives exhibited enhanced generation of reactive oxygen species, indicating potential applications in photodynamic therapy .

Case Study 2: Kinetic Resolution

Research involving the kinetic resolution of this compound using lipase CAL-B showed promising results with high yields and enantiomeric excesses. This process exemplifies the compound's utility in producing chiral alcohols for pharmaceutical applications .

Mecanismo De Acción

The mechanism of action of ®-1-(4-Bromophenyl)ethanol depends on its application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the products. In enzymatic reactions, it serves as a substrate, undergoing specific transformations catalyzed by enzymes .

Comparación Con Compuestos Similares

Similar Compounds

(S)-1-(4-Bromophenyl)ethanol: The enantiomer of ®-1-(4-Bromophenyl)ethanol, differing only in the spatial arrangement of atoms.

4-Bromophenethyl alcohol: Lacks the chiral center, making it achiral.

4-Chlorophenylethanol: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

®-1-(4-Bromophenyl)ethanol is unique due to its chiral nature and the presence of a bromine atom, which imparts specific reactivity and selectivity in chemical reactions. Its enantiomeric purity is crucial for applications in asymmetric synthesis and pharmaceutical production .

Actividad Biológica

(R)-1-(4-Bromophenyl)ethanol is a chiral compound with significant implications in various biological and chemical applications. Its molecular formula is CHBrO, and it features a bromine atom attached to a phenyl ring connected to an ethanol moiety. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant case studies.

Overview of Biological Activity

The biological activity of this compound is primarily attributed to its role as a chiral building block in the synthesis of pharmaceuticals. Its enantiomeric purity is crucial for the activity and selectivity of drugs that target specific receptors or enzymes. The compound serves as a substrate for various biocatalysts, aiding in the understanding of enzyme mechanisms and chiral recognition processes .

The mechanism of action for this compound varies based on its application:

- Asymmetric Synthesis : Acts as a chiral auxiliary, influencing the stereochemistry of products.

- Enzymatic Reactions : Functions as a substrate, undergoing transformations catalyzed by enzymes.

Applications in Medicinal Chemistry

This compound has been employed in the synthesis of several pharmaceutical agents. Its chirality is essential for enhancing the efficacy and specificity of these compounds. Notably, it has been used in developing drugs with anticancer properties, where its derivatives have shown promising results against various cancer cell lines.

Case Studies

-

Anticancer Activity : A study evaluated the anticancer activity of derivatives synthesized from this compound against HCT-116 colon carcinoma cells. The results indicated that some derivatives exhibited IC values lower than 5 μM, demonstrating significant cytotoxic effects compared to established chemotherapeutics like 5-fluorouracil .

Compound IC Value (μM) Comparison Drug Comparison IC (μM) Compound 11 2.5 ± 0.81 Cisplatin 2.43 ± 1.1 Compound 5b 3.2 ± 1.1 5-Fluorouracil 5 Compound 13 3.7 ± 1.0 - - - Photochemical Properties : Research demonstrated that phthalocyanine derivatives containing this compound showed enhanced quantum yields for reactive oxygen species generation compared to other isomers. This suggests potential applications in photodynamic therapy for cancer treatment .

Synthesis and Characterization

The synthesis of this compound typically involves asymmetric synthesis techniques that ensure high enantiomeric purity. Characterization methods such as NMR spectroscopy, mass spectrometry, and UV-Vis spectroscopy are employed to confirm the structure and purity of synthesized compounds .

Propiedades

IUPAC Name |

(1R)-1-(4-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDTYSBVMBQIBT-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426185 | |

| Record name | (R)-1-(4-Bromophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76155-78-7 | |

| Record name | (R)-1-(4-Bromophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(4-bromophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the chirality of 1-(4-bromophenyl)ethanol affect the photochemical properties of phthalocyanines?

A1: The research paper [] demonstrates that incorporating the enantiopure (R)-1-(4-bromophenyl)ethanol as a ligand in phthalocyanine derivatives results in a higher quantum yield of reactive oxygen species (ROS) generation compared to phthalocyanines containing the (S)-enantiomer or the racemic mixture. This highlights the significant impact of chirality on the photochemical properties of these molecules. While the exact mechanism behind this difference is not fully elucidated in the paper, it suggests a potential for enantioselective photochemical reactions.

Q2: Are there any observed differences in the interaction of phthalocyanines modified with this compound compared to other isomers with mammary MCF-7 cells?

A2: Yes, the research [] observed differences in the interaction of these modified phthalocyanines with mammary MCF-7 cells. Although the specific details of these interactions are not fully elaborated in the abstract, the researchers found variations in fluorescence microscopy and cell viability results between phthalocyanines modified with this compound, (S)-1-(4-bromophenyl)ethanol, and the racemic mixture. This finding further emphasizes the importance of considering chirality when investigating the biological activity of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.